molecular formula C7H9N3O4S B12502226 3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid

3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid

Cat. No.: B12502226
M. Wt: 231.23 g/mol
InChI Key: AMPMZMRKAQQCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

3-amino-5-(ethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-5-3(6(11)12)4(8)10-15-5/h2H2,1H3,(H2,8,10)(H,9,13)(H,11,12)

InChI Key

AMPMZMRKAQQCAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(=NS1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide
  • Thiazolidine derivatives

Uniqueness

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of both amino and ethoxycarbonyl groups provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .

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